1,4-Dimethyl-2-(2-nitroethenyl)benzene
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Overview
Description
1,4-Dimethyl-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, characterized by the presence of two methyl groups and a nitroethenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-(2-nitroethenyl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction typically requires the use of strong acids like sulfuric acid and nitric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where p-xylene is treated with a mixture of nitric acid and sulfuric acid. The reaction is carefully monitored to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various oxidized products depending on the conditions.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,4-Dimethyl-2-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-(2-nitroethenyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-2-nitrobenzene: Similar structure but lacks the nitroethenyl group.
2-Nitro-p-xylene: Another derivative of p-xylene with a nitro group.
2,5-Dimethylnitrobenzene: Contains two methyl groups and a nitro group at different positions on the benzene ring.
Uniqueness
1,4-Dimethyl-2-(2-nitroethenyl)benzene is unique due to the presence of both methyl and nitroethenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1,4-dimethyl-2-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H11NO2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3/b6-5+ |
InChI Key |
XWLBANLDXLJDFZ-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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